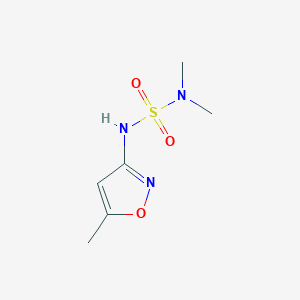
1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3,4-dichlorobenzyl” part indicates a benzene ring substituted with two chlorine atoms and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) group. The benzene ring would have two chlorine atoms attached at the 3 and 4 positions .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions. The presence of the dichlorobenzyl group might also influence its reactivity .Scientific Research Applications
Pyrazoline Derivatives in Anticancer Research
- Anticancer Potential : Pyrazoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit a broad spectrum of biological effects, including significant anticancer activity. The versatility of the pyrazoline scaffold allows for the development of novel anticancer agents, highlighting the importance of these compounds in medicinal chemistry and drug development (Pushkar Kumar Ray et al., 2022).
Pyrazolines in Neurodegenerative Disease Research
- Neurodegenerative Disorders : Pyrazolines are identified for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, attributed to inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), make them candidates for therapeutic applications in these areas. This showcases the scaffold's potential in developing treatments for neurodegenerative disorders (M. Ahsan et al., 2022).
Catalytic Applications and Synthetic Chemistry
- Catalytic and Synthetic Applications : The structural features of pyrazoline and related heterocycles make them valuable in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their utility in catalysis and as building blocks for the synthesis of heterocyclic compounds underscores the chemical versatility and importance of these compounds in research and industrial applications (M. Kantam et al., 2013).
Multicomponent Synthesis for Bioactive Derivatives
- Multicomponent Reactions (MCRs) : Pyrazoline derivatives synthesized through multicomponent reactions demonstrate a wide range of biological activities. The efficiency and versatility of MCRs in synthesizing pyrazoline-based bioactive molecules highlight the scaffold's potential in drug discovery and development (Diana Becerra et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorobenzoic acid , have been used in the synthesis of various bioactive compounds
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . For instance, some pyridazinone derivatives, which share a similar structure, have been found to inhibit the Hill reaction and photosynthesis in barley
Biochemical Pathways
For example, the cytochrome P450 (CYP) enzyme family, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics, can be inhibited or induced by certain compounds
Pharmacokinetics
For instance, the presence of the dichlorobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution
Result of Action
For instance, some indole derivatives, which share a similar structure, have been found to have anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGSECMKLUWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230772 |
Source


|
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine | |
CAS RN |
895929-62-1 |
Source


|
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)
![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)
![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)
![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)
![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)
![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)
![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)
![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)
![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)
![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)
![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)